molecular formula C29H47N5O7 B1681688 SKF107457 CAS No. 126333-28-6

SKF107457

Cat. No.: B1681688
CAS No.: 126333-28-6
M. Wt: 577.7 g/mol
InChI Key: IUDCAKKZLXFOQA-QJAPXLAMSA-N
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Chemical Reactions Analysis

Skf 107457 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Skf 107457 has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Biology: It is used to study the inhibition of HIV-1 protease, which is crucial for understanding the life cycle of the HIV virus.

    Medicine: It is used in the development of antiretroviral drugs for the treatment of HIV/AIDS.

    Industry: It is used in the synthesis of other peptide-based compounds .

Mechanism of Action

Skf 107457 exerts its effects by inhibiting the HIV-1 protease enzyme. The compound binds to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein, which is essential for the maturation of the HIV virus. This inhibition disrupts the life cycle of the virus, preventing it from replicating .

Comparison with Similar Compounds

Skf 107457 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Properties

CAS No.

126333-28-6

Molecular Formula

C29H47N5O7

Molecular Weight

577.7 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1

InChI Key

IUDCAKKZLXFOQA-QJAPXLAMSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O

Appearance

Solid powder

Key on ui other cas no.

144285-77-8
126333-28-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKF-107457;  SKF 107457;  SKF107457;  Ala-Ala-Phepsi(CH(OH)CH2)Gly-Val-Val-OCH3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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